molecular formula C17H14N4O3S B10991173 N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10991173
M. Wt: 354.4 g/mol
InChI Key: VGSNPAZOJMVTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound This compound is characterized by its unique structure, which includes a benzothiazole ring fused with an oxazolo[5,4-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves several steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and non-toxic reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various cellular pathways. For example, it may inhibit the activity of kinases or proteases, leading to the disruption of cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of benzothiazole and oxazolo[5,4-b]pyridine rings, along with methoxy and dimethyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H14N4O3S/c1-8-6-11(14-9(2)21-24-16(14)18-8)15(22)20-17-19-12-5-4-10(23-3)7-13(12)25-17/h4-7H,1-3H3,(H,19,20,22)

InChI Key

VGSNPAZOJMVTDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.